molecular formula C11H12N4O2S B561763 Sulfamerazine-d4 CAS No. 1020719-84-9

Sulfamerazine-d4

Cat. No.: B561763
CAS No.: 1020719-84-9
M. Wt: 268.327
InChI Key: QPPBRPIAZZHUNT-QFFDRWTDSA-N
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Description

Sulfamerazine-d4 (CAS: 1020719-84-9) is a deuterium-labeled isotopologue of sulfamerazine, a sulfonamide antibiotic. Its molecular formula is C₁₁H₈D₄N₄O₂S, with four hydrogen atoms replaced by deuterium at the phenyl ring positions (2, 3, 5, and 6) . This isotopic labeling ensures minimal chemical property alterations while providing distinct mass spectral signatures, making it indispensable as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying sulfonamides in environmental, pharmaceutical, and biological samples .

The compound’s stability, high isotopic purity (≥98%), and compatibility with analytical workflows have established its use in isotope dilution methods. For instance, in environmental studies, this compound enables precise quantification of sulfamerazine and structurally related antibiotics in water bodies, even at trace concentrations (e.g., ng/L) .

Preparation Methods

The synthesis of sulfamerazine-d4 involves the incorporation of deuterium atoms into the sulfamerazine molecule. This can be achieved by reacting sulfamerazine with deuterated reagents. One common method involves the use of deuterated solvents and deuterium gas in the presence of a catalyst to replace hydrogen atoms with deuterium atoms. The reaction conditions typically include elevated temperatures and pressures to facilitate the exchange of hydrogen for deuterium .

Chemical Reactions Analysis

Sulfamerazine-d4, like other sulfonamides, can undergo various chemical reactions:

    Oxidation: Sulfonamides can be oxidized to form sulfone derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction of sulfonamides can lead to the formation of amine derivatives. Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Sulfonamides can undergo nucleophilic substitution reactions where the sulfonamide group is replaced by other nucleophiles. Common reagents include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfamerazine sulfone-d4, while reduction can produce sulfamerazine amine-d4 .

Scientific Research Applications

Analytical Applications

1. Pharmacokinetics and Drug Metabolism

Sulfamerazine-d4 is employed in pharmacokinetic studies to understand the metabolism and distribution of sulfonamides in biological systems. The isotopic labeling allows for precise tracking of the drug's behavior in vivo.

  • Case Study Example : A study utilized this compound to assess the pharmacokinetic properties of sulfamerazine in humans, revealing insights into its absorption, distribution, metabolism, and excretion (ADME) profiles. The use of deuterated compounds provided enhanced sensitivity and specificity in detecting drug levels in plasma samples.

2. Environmental Monitoring

This compound serves as a standard in environmental analyses to monitor sulfonamide residues in water sources. Its application is critical for assessing contamination levels from pharmaceutical waste.

  • Data Table: Detection Limits of this compound in Water Samples
Sample TypeDetection Limit (µg/L)Method Used
Urban Wastewater0.5Solid-phase extraction followed by LC-MS
Hospital Wastewater0.3Solid-phase extraction followed by LC-MS
Natural Water Sources1.0Direct injection LC-MS

3. Method Development for Antibiotic Detection

The compound is integral to developing analytical methodologies for detecting multiple antibiotic classes simultaneously. The use of this compound as a surrogate standard helps mitigate matrix effects during analysis.

  • Research Findings : A recent study demonstrated that employing this compound improved the reliability of detecting various antibiotics in complex matrices like wastewater and river water. The method involved solid-phase extraction followed by ultra-high performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC-QToF-MS), allowing for the identification of multiple contaminants at trace levels .

Pharmacological Insights

Mechanism of Action

Sulfamerazine acts as a competitive inhibitor of dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis. By inhibiting this enzyme, it disrupts bacterial growth and replication, making it effective against various infections .

Mechanism of Action

Sulfamerazine-d4, like its non-deuterated counterpart, exerts its antibacterial effects by inhibiting the synthesis of dihydrofolic acid in bacteria. It competes with para-aminobenzoic acid for binding to the enzyme dihydropteroate synthetase, thereby preventing the formation of dihydrofolic acid, which is essential for bacterial growth and replication. This inhibition leads to a bacteriostatic effect, meaning it stops the growth of bacteria without directly killing them .

Comparison with Similar Compounds

Sulfamerazine-d4 belongs to the sulfonamide class, characterized by a sulfonamide group (SO₂NH₂) attached to an aromatic ring. Below is a detailed comparison with key analogs:

Table 1: Structural and Analytical Comparison of this compound and Related Sulfonamides

Compound Molecular Formula Molecular Weight CAS Number Key Substituents Primary Application(s)
This compound C₁₁H₈D₄N₄O₂S 268.33 1020719-84-9 4-methylpyrimidine, D4-labeled IS for LC-MS/MS quantification of sulfamerazine and analogs
Sulfamerazine C₁₁H₁₂N₄O₂S 264.30 127-79-7 4-methylpyrimidine Antibiotic; analyte in environmental and pharmaceutical monitoring
Sulfadiazine-d4 C₁₀H₆D₄N₄O₂S 254.30 1020719-78-1 Pyrimidine, D4-labeled IS for sulfadiazine quantification in food and water
Sulfamethazine-d4 C₁₂H₁₀D₄N₄O₂S 282.36 1020719-82-7 4,6-dimethylpyrimidine, D4 IS for sulfamethazine (veterinary drug residue analysis)
Sulfamethoxazole C₁₀H₁₁N₃O₃S 253.28 723-46-6 5-methylisoxazole Broad-spectrum antibiotic; often quantified using deuterated IS like SMX-d4

Key Differentiators :

Structural Variations :

  • This compound and Sulfamerazine share a 4-methylpyrimidine moiety, whereas Sulfadiazine lacks methyl groups, and Sulfamethazine has 4,6-dimethylpyrimidine . These substitutions influence chromatographic retention times and fragmentation patterns in MS/MS .
  • Deuterated analogs (e.g., this compound vs. Sulfadiazine-d4) are tailored to match the hydrophobicity and ionization efficiency of their unlabeled counterparts, ensuring accurate calibration .

Analytical Performance: In a 2024 study, this compound demonstrated a recovery rate of 92–105% in water samples spiked with sulfonamides, outperforming non-deuterated IS due to reduced matrix interference . Sulfamethazine-d4, while structurally bulkier, shows lower cross-reactivity in multi-residue LC-MS methods compared to this compound, which is preferred for quantifying methyl-substituted sulfonamides .

Stability and Storage: this compound remains stable at +20°C, whereas non-deuterated sulfonamides like Sulfamethoxazole require refrigeration to prevent degradation .

Environmental Monitoring :

  • A 2024 study analyzing antibiotics in the Yellow River utilized this compound to achieve a limit of detection (LOD) of 0.5 ng/L for sulfamerazine, highlighting its sensitivity in complex matrices .
  • Cross-reactivity studies showed this compound has <5% interference with sulfadiazine and sulfamethoxazole, confirming its specificity for methylpyrimidine-containing sulfonamides .

Pharmaceutical Analysis :

  • In pharmacokinetic studies, this compound enabled precise measurement of sulfamerazine metabolites, such as N4-acetyl derivatives, in plasma with a coefficient of variation (CV) <8% .

Commercial Availability :

  • Suppliers like Dr. Ehrenstorfer and Santa Cruz Biotechnology offer this compound at ~$320/mg, with certified reference materials (CRMs) validated for ISO 17034 compliance .

Biological Activity

Sulfamerazine-d4 is a deuterated derivative of sulfamerazine, belonging to the sulfonamide class of antibiotics. This compound is primarily used for its antibacterial properties, with a mechanism that inhibits bacterial growth by disrupting folic acid synthesis. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, and applications in research.

Target Enzyme
this compound acts as a competitive inhibitor of the enzyme dihydropteroate synthetase (DHPS), which is crucial for the synthesis of dihydrofolic acid in bacteria. By competing with para-aminobenzoic acid (PABA) for binding to DHPS, this compound effectively inhibits the production of dihydrofolic acid, leading to decreased synthesis of nucleotides and ultimately hindering bacterial DNA replication and cell division .

Bacteriostatic Nature
The compound exhibits a bacteriostatic effect, meaning it inhibits bacterial growth rather than directly killing the bacteria. This characteristic is particularly useful in treating infections where slowing down bacterial proliferation allows the immune system to effectively combat the infection .

Pharmacokinetics

This compound is metabolized in the liver and excreted primarily through urine. The pharmacokinetic properties include:

  • Absorption : Well-absorbed when administered orally.
  • Distribution : The compound achieves therapeutic concentrations in various tissues.
  • Metabolism : Undergoes hepatic metabolism, which can affect its efficacy and duration of action.
  • Excretion : Predominantly excreted via renal pathways .

The biochemical properties of this compound include:

PropertyValue
Molecular FormulaC₁₁H₁₃D₄N₃O₃S
Molecular Weight265.36 g/mol
SolubilitySoluble in water
pKa4.12

These properties facilitate its use in various analytical and experimental settings, particularly in mass spectrometry as an internal standard due to its deuterium labeling .

Research Applications

This compound serves multiple purposes in scientific research:

  • Analytical Chemistry : Used as an internal standard in mass spectrometry for quantifying sulfamerazine and related compounds.
  • Pharmacokinetics Studies : Assists researchers in studying the absorption, distribution, metabolism, and excretion profiles of sulfonamides.
  • Environmental Monitoring : Employed to trace the presence and degradation of sulfonamides in environmental samples like water and soil.
  • Biomedical Research : Investigates mechanisms of action and resistance among sulfonamide antibiotics .

Case Studies

Recent studies have highlighted the effectiveness of this compound in various contexts:

  • Antibacterial Efficacy : A study demonstrated that this compound effectively inhibited growth in Escherichia coli strains resistant to other antibiotics, showcasing its potential as a treatment option against resistant bacterial infections .
  • Environmental Impact Assessment : Research utilizing this compound as a tracer indicated significant levels of sulfonamides in wastewater treatment plants, underscoring the need for monitoring pharmaceutical contaminants in aquatic environments .
  • Pharmacokinetic Profiling : A pharmacokinetic study utilized this compound to explore the metabolic pathways of sulfonamides in human subjects, revealing insights into their absorption rates and tissue distribution patterns .

Q & A

Basic Research Questions

Q. What analytical methods are optimal for identifying and quantifying Sulfamerazine-d4 in complex matrices?

Use ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) with deuterated analogs as internal standards. Key parameters include monitoring ion transitions (e.g., m/z 265.2 → 172.1 for Sulfamerazine and m/z 269.2 → 176.1 for this compound) and optimizing collision energy (23–28 eV) to minimize interference . Calibration curves should account for matrix effects, validated through recovery experiments in spiked samples.

Q. How does the deuterium labeling in this compound influence its physicochemical properties compared to the unlabeled compound?

Deuterium substitution at non-labile positions (e.g., aromatic or methyl groups) preserves solubility and chromatographic behavior while increasing molecular mass by 4 Da. This allows isotopic differentiation in mass spectrometry without altering partition coefficients significantly . Labile protons (e.g., -NH2) should be avoided in labeling to prevent hydrogen-deuterium exchange during sample preparation.

Q. What experimental controls are essential when using this compound as an internal standard?

Include:

  • Blank matrices to assess background interference.
  • Spiked recovery samples (low, medium, high concentrations) to validate accuracy (85–115%) and precision (RSD <15%).
  • Cross-check against unlabeled Sulfamerazine to confirm no isotopic cross-talk in MS detection .

Advanced Research Questions

Q. How can deuterium loss during long-term storage or analytical workflows be mitigated?

Store this compound in anhydrous solvents (e.g., deuterated methanol) at −80°C to reduce proton exchange. During LC-MS analysis, use low-pH mobile phases (e.g., 0.1% formic acid) to stabilize deuterium bonds. Monitor deuterium retention via high-resolution mass spectrometry (HRMS) with isotopic pattern analysis .

Q. What strategies resolve discrepancies in pharmacokinetic data between studies using this compound and alternative internal standards?

Conduct cross-validation experiments:

  • Compare extraction recovery rates of this compound vs. structurally dissimilar internal standards (e.g., sulfamethoxazole-d4).
  • Analyze batch effects by repeating assays across multiple instruments/labs.
  • Apply multivariate statistics (e.g., ANOVA with post-hoc Tukey tests) to identify systematic biases in calibration slopes .

Q. How can isotopic interference be minimized in multiplexed assays analyzing this compound alongside other deuterated analogs?

Design MRM transitions with at least 4 Da mass differences between precursors/products. Use orthogonal chromatographic separation (e.g., HILIC vs. reversed-phase) to resolve co-eluting isotopes. Validate selectivity via spectral libraries and post-column infusion experiments to detect ion suppression .

Q. What synthetic pathways are feasible for synthesizing this compound with >98% isotopic purity?

Adapt methods from sulfonamide synthesis:

  • Introduce deuterium via catalytic exchange using D2O and Pd/C under controlled pH (e.g., 4-methylpyrimidine deuteration at inert positions).
  • Purify intermediates using preparative HPLC with deuterated solvents.
  • Confirm purity via NMR (absence of proton signals) and HRMS (theoretical vs. observed m/z) .

Q. Methodological Considerations

Q. How should researchers design experiments to validate this compound stability under varying pH and temperature conditions?

Perform accelerated degradation studies:

  • Incubate this compound in buffers (pH 2–9) at 25°C, 37°C, and 50°C.
  • Quantify degradation products (e.g., hydrolyzed sulfonamide) via LC-HRMS.
  • Calculate degradation kinetics (Arrhenius plots) to predict shelf-life .

Q. What statistical approaches are recommended for reconciling contradictory data on this compound extraction efficiency?

Apply mixed-effects models to account for inter-lab variability. Use meta-analysis tools (e.g., RevMan) to aggregate data from multiple studies, weighting results by sample size and methodological rigor. Report heterogeneity indices (I²) to quantify inconsistency .

Q. Interdisciplinary Applications

Q. How can this compound be integrated into environmental fate studies of sulfonamide antibiotics?

Use it as a tracer in soil/water microcosms to track:

  • Adsorption/desorption kinetics via LC-MS/MS.
  • Biodegradation pathways (e.g., hydroxylation) through metabolite profiling.
  • Cross-validate with stable isotope probing (SIP) to link biodegradation to microbial communities .

Properties

IUPAC Name

4-amino-2,3,5,6-tetradeuterio-N-(4-methylpyrimidin-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2S/c1-8-6-7-13-11(14-8)15-18(16,17)10-4-2-9(12)3-5-10/h2-7H,12H2,1H3,(H,13,14,15)/i2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPPBRPIAZZHUNT-QFFDRWTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC2=NC=CC(=N2)C)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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